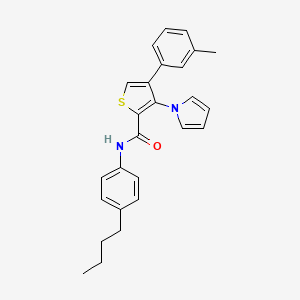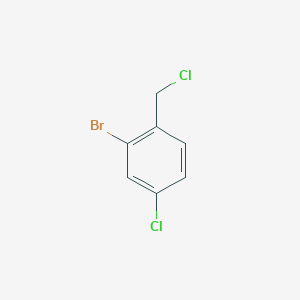![molecular formula C8H6BF6K B2751949 Potassium [3-(trifluoromethyl)benzyl]trifluoroborate CAS No. 1494466-25-9](/img/structure/B2751949.png)
Potassium [3-(trifluoromethyl)benzyl]trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium [3-(trifluoromethyl)benzyl]trifluoroborate is a specialized organoboron compound that has gained significant attention in the field of organic chemistry. This compound is part of the broader class of potassium trifluoroborates, which are known for their stability and versatility in various chemical reactions. This compound is particularly valued for its role in cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is widely used in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of potassium [3-(trifluoromethyl)benzyl]trifluoroborate typically involves the reaction of a boronic acid or boronate ester with potassium fluoride in the presence of a suitable solvent. One common method includes the use of pinacol ester as a precursor, which undergoes a reaction with boron trifluoride to form the trifluoroborate salt. This process is known for its efficiency and high yield, providing analytically pure products .
Industrial Production Methods
Industrial production of potassium trifluoroborates, including this compound, often employs scalable and safe procedures. These methods avoid the use of hazardous reagents and conditions, ensuring a rapid and straightforward work-up. The use of potassium fluoride as a reagent is particularly advantageous due to its availability and low cost .
化学反応の分析
Types of Reactions
Potassium [3-(trifluoromethyl)benzyl]trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the trifluoroborate into the corresponding hydrocarbon.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under mild conditions, making the compound highly versatile .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, in Suzuki–Miyaura coupling, the major product is a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
Potassium [3-(trifluoromethyl)benzyl]trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.
Industry: The compound is used in the production of agrochemicals and materials science, where its unique reactivity is leveraged to create novel compounds
作用機序
The mechanism of action of potassium [3-(trifluoromethyl)benzyl]trifluoroborate in cross-coupling reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst. This process leads to the formation of a new carbon-carbon bond, which is the key step in the Suzuki–Miyaura coupling reaction. The trifluoroborate group acts as a stable and efficient source of the boronate species, facilitating the reaction under mild conditions .
類似化合物との比較
Potassium [3-(trifluoromethyl)benzyl]trifluoroborate is unique compared to other boronic acid derivatives due to its stability and reactivity. Similar compounds include:
Potassium phenyltrifluoroborate: Known for its use in similar cross-coupling reactions but lacks the trifluoromethyl group, which imparts unique electronic properties.
Potassium methyltrifluoroborate: Used in the synthesis of simpler organic molecules, but less versatile in forming complex structures.
Potassium vinyltrifluoroborate: Utilized in the synthesis of alkenes, offering different reactivity patterns compared to benzyl derivatives
特性
IUPAC Name |
potassium;trifluoro-[[3-(trifluoromethyl)phenyl]methyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF6.K/c10-8(11,12)7-3-1-2-6(4-7)5-9(13,14)15;/h1-4H,5H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGCZAAGMUFQSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC(=CC=C1)C(F)(F)F)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF6K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-METHOXY-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B2751866.png)
![3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2751867.png)
![1-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2751868.png)

![ethyl 5-(2-methyl-3-nitrobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2751870.png)

![6-[Piperidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B2751875.png)

![2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2751878.png)
![7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/new.no-structure.jpg)



![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2751888.png)
